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molecular formula C6H6N6O9Pb3 B3426651 Lead cyanurate CAS No. 53846-29-0

Lead cyanurate

Cat. No. B3426651
M. Wt: 9.3e+02 g/mol
InChI Key: DPLKIANDZYQWKF-UHFFFAOYSA-H
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Patent
US04507270

Procedure details

A paddle mixer with built-in blade mill was used to mix 50 kg deionized water, 80 kg lead oxide (PbO) and 31.1 kg cyanuric acid. The mixture was heated to between 140° and 150° C., with the consequent rise in pressure to between 5 and 6 bar. The reaction was complete after one hour. The lead cyanurate formed was then dried in the same apparatus at 40 mbar to a residual moisture of less than 1%. 108.1 kg neutral lead cyanurate Pb3 (C3N3O3)2.2H2O was obtained.
Quantity
80 kg
Type
reactant
Reaction Step One
Quantity
31.1 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Pb:1]=[O:2].[NH:3]1[C:10](=[O:11])[NH:9][C:7](=[O:8])[NH:6][C:4]1=[O:5]>O>[C:4]1([O-:5])[N:6]=[C:7]([O-:8])[N:9]=[C:10]([O-:11])[N:3]=1.[C:4]1([O-:5])[N:6]=[C:7]([O-:8])[N:9]=[C:10]([O-:11])[N:3]=1.[OH2:2].[OH2:5].[OH2:5].[Pb+2:1].[Pb+2:1].[Pb+2:1] |f:3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
80 kg
Type
reactant
Smiles
[Pb]=O
Step Two
Name
Quantity
31.1 kg
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to mix 50 kg
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to between 140° and 150° C., with the consequent rise in pressure to between 5 and 6 bar

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=NC(=NC(=N1)[O-])[O-])[O-].C1(=NC(=NC(=N1)[O-])[O-])[O-].O.O.O.[Pb+2].[Pb+2].[Pb+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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